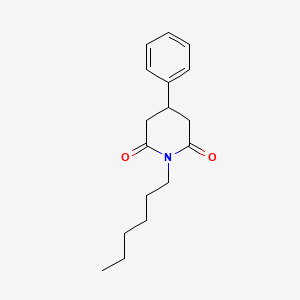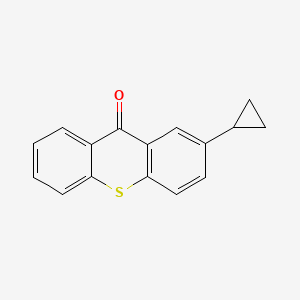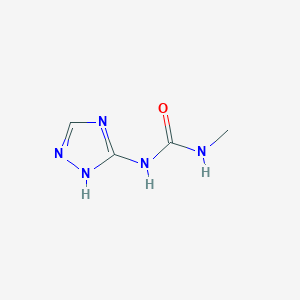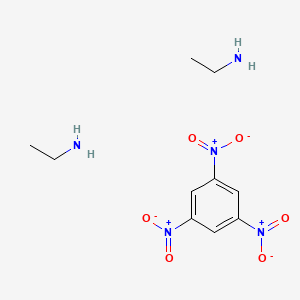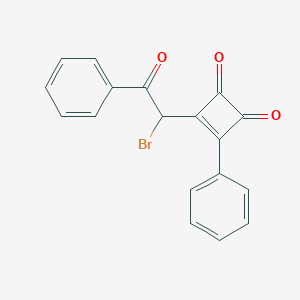![molecular formula C19H17NS B14632441 Benzenamine, N-phenyl-N-[(phenylthio)methyl]- CAS No. 57589-23-8](/img/structure/B14632441.png)
Benzenamine, N-phenyl-N-[(phenylthio)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-phenyl-N-[(phenylthio)methyl]- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine group substituted with a phenyl and a phenylthio methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-phenyl-N-[(phenylthio)methyl]- typically involves the reaction of benzenamine with phenylthio methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-phenyl-N-[(phenylthio)methyl]- may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. The compound is then purified using techniques such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N-phenyl-N-[(phenylthio)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Benzenamine, N-phenyl-N-[(phenylthio)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-phenyl-N-[(phenylthio)methyl]- involves its interaction with specific molecular targets. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The aromatic amine group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, N-methyl-N-phenyl-
- Benzenemethanamine, N-phenyl-N-(phenylmethyl)-
- Benzenamine, N-ethyl-N-methyl-
Uniqueness
Benzenamine, N-phenyl-N-[(phenylthio)methyl]- is unique due to the presence of the phenylthio methyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
57589-23-8 |
|---|---|
Fórmula molecular |
C19H17NS |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
N-phenyl-N-(phenylsulfanylmethyl)aniline |
InChI |
InChI=1S/C19H17NS/c1-4-10-17(11-5-1)20(18-12-6-2-7-13-18)16-21-19-14-8-3-9-15-19/h1-15H,16H2 |
Clave InChI |
MNBPWJFWWHKKTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CSC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


oxophosphanium](/img/structure/B14632362.png)
![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)

![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-methylbenzenesulfonate](/img/structure/B14632376.png)
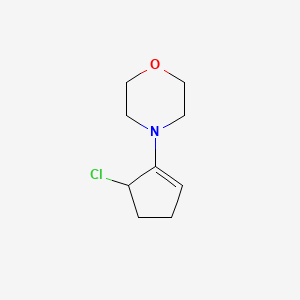
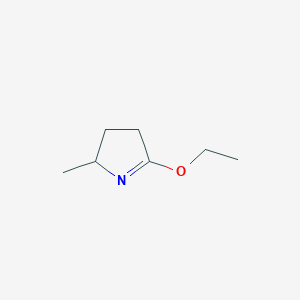
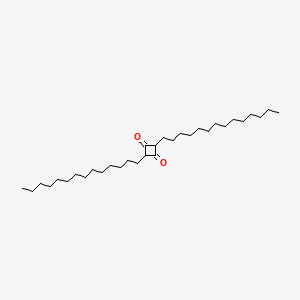
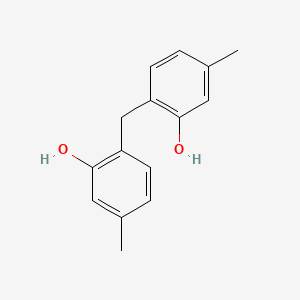
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
